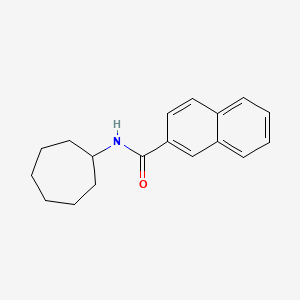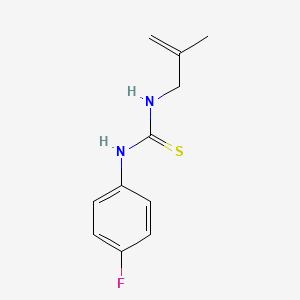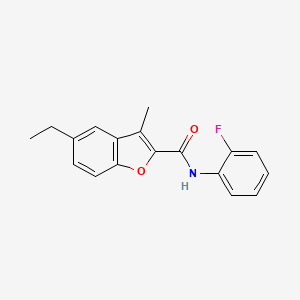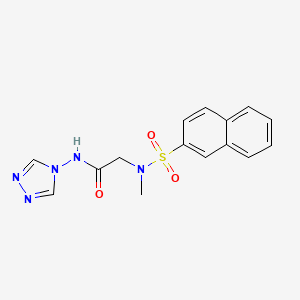![molecular formula C16H14N4O2 B5711940 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid, also known as MTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTA is a tetrazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用机制
The exact mechanism of action of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cell proliferation. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immunity. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, there are also limitations to using 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in humans.
未来方向
There are several future directions for research on 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid. One potential area of research is the development of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential area of research is the use of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid as a chemotherapeutic agent for cancer. Additionally, more research is needed to determine the safety and efficacy of 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid in humans.
合成方法
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid can be synthesized using a multistep process that involves the reaction of 2-methylbenzylamine with 5-bromo-2-nitrobenzoic acid to form the intermediate compound, followed by reduction of the nitro group with zinc and hydrochloric acid. The resulting amine is then reacted with sodium azide and copper (I) iodide to produce 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid.
科学研究应用
3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
属性
IUPAC Name |
3-[2-[(2-methylphenyl)methyl]tetrazol-5-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-2-3-6-14(11)10-20-18-15(17-19-20)12-7-4-8-13(9-12)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQDVNXLODIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2-Methylphenyl)methyl]tetrazol-5-yl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)


![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)





![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)